An In-Depth Technical Guide to Desmethyl Cisatracurium Besylate (Norlaudanosine)
An In-Depth Technical Guide to Desmethyl Cisatracurium Besylate (Norlaudanosine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmethyl Cisatracurium Besylate, more accurately known as norlaudanosine. Norlaudanosine is a significant metabolite of the neuromuscular blocking agent cisatracurium besylate, formed via the intermediate metabolite laudanosine. This document details the chemical identity, metabolic pathways, and pharmacological implications of norlaudanosine. It includes a compilation of available quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic journey and analytical workflows to support further research and drug development in this area.
Introduction
Cisatracurium besylate is a widely used, non-depolarizing neuromuscular blocking agent valued for its organ-independent elimination via Hofmann elimination.[1] This degradation process, however, leads to the formation of metabolites, including laudanosine and its subsequent N-demethylated product, norlaudanosine.[2] While the pharmacological effects of laudanosine have been studied, particularly its potential for central nervous system stimulation, less is known about the specific activity and kinetics of norlaudanosine.[3] Understanding the complete metabolic profile of cisatracurium, including the formation and fate of norlaudanosine, is crucial for a thorough assessment of its safety and efficacy, especially in patient populations with altered metabolic capacities or those undergoing long-term therapy.
Chemical Identification and Properties
The term "Desmethyl Cisatracurium Besylate" is a misnomer, as the desmethylation occurs on the laudanosine metabolite, not directly on the cisatracurium molecule. The correct chemical name for this metabolite is norlaudanosine .
Chemical Structure:
Norlaudanosine is a benzyltetrahydroisoquinoline alkaloid. Its chemical structure is presented below:
Figure 1: Chemical Structure of Norlaudanosine.
Chemical Data for Norlaudanosine Hydrochloride:
| Property | Value | Source |
| Molecular Formula | C20H25NO4·HCl | [4] |
| Molecular Weight | 379.88 g/mol | [4] |
| CAS Number | 6429-04-5 | [5] |
| Appearance | White to Almost white powder to crystal | [4][5] |
| Purity | >98.0% (HPLC) | [4][5] |
| Synonyms | Tetrahydropapaverine Hydrochloride, 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride | [4][5] |
Metabolic Pathway of Cisatracurium to Norlaudanosine
Cisatracurium undergoes Hofmann elimination, a pH and temperature-dependent chemical process, in the plasma to form laudanosine and a monoquaternary acrylate metabolite.[1] Laudanosine is then metabolized, primarily in the liver, via N-demethylation to form norlaudanosine.[2]
Figure 2: Metabolic Pathway of Cisatracurium to Norlaudanosine.
Pharmacokinetics of Cisatracurium and its Metabolites
The pharmacokinetics of cisatracurium are well-characterized, with an elimination half-life of approximately 22 to 29 minutes in healthy adults.[1] The clearance of laudanosine is slower, and its half-life can be prolonged in patients with renal or hepatic impairment.[3] While specific pharmacokinetic data for norlaudanosine is limited, its formation is dependent on the metabolism of laudanosine.
Pharmacokinetic Parameters of Cisatracurium in Healthy Adults:
| Parameter | Value | Source |
| Volume of Distribution (Vss) | 145 mL/kg | [1] |
| Clearance | 4.5 to 5.7 mL/min/kg | [1] |
| Elimination Half-life | 22 to 29 minutes | [1] |
Note: Quantitative data on the plasma concentrations and half-life of norlaudanosine following cisatracurium administration are not extensively reported in the literature. Further research is required to fully characterize its pharmacokinetic profile.
Pharmacological Activity
The primary pharmacological activity of cisatracurium is neuromuscular blockade.[1] Its metabolite, laudanosine, is known to cross the blood-brain barrier and can cause central nervous system excitation at high concentrations.[3] The pharmacological activity of norlaudanosine has not been extensively studied, but as a structurally related compound to laudanosine, it warrants further investigation for any potential neurological or other systemic effects.
Experimental Protocols
Quantification of Norlaudanosine in Plasma by LC-MS/MS
This section outlines a general methodology for the quantification of norlaudanosine in plasma, based on established principles for the analysis of related compounds.
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of norlaudanosine in human plasma.
Materials and Reagents:
-
Norlaudanosine hydrochloride reference standard
-
Isotopically labeled internal standard (e.g., d4-norlaudanosine)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
Figure 3: Experimental Workflow for Norlaudanosine Quantification.
Methodology:
-
Preparation of Standards and Quality Controls: Prepare stock solutions of norlaudanosine and the internal standard in a suitable solvent (e.g., methanol). Serially dilute the norlaudanosine stock solution with drug-free human plasma to create calibration standards and quality control samples at various concentrations.
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) and vortexing. Centrifuge to pellet the proteins.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the analyte from other plasma components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Introduce the column effluent into the ESI source of the mass spectrometer operating in positive ion mode.
-
Monitor the parent-to-product ion transitions for norlaudanosine and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of norlaudanosine to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of norlaudanosine in the unknown samples by interpolation from the calibration curve.
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[6]
-
Synthesis of Norlaudanosine Standard
A reference standard of norlaudanosine is essential for analytical method development and validation. The synthesis can be achieved through the N-demethylation of laudanosine. A general synthetic approach is described in the literature.[7][8]
Logical Relationship for Synthesis:
Figure 4: Logical Relationship for Norlaudanosine Synthesis.
Discussion and Future Directions
The available data indicate that norlaudanosine is a terminal metabolite in the degradation pathway of cisatracurium. While the parent drug and the intermediate metabolite, laudanosine, have been extensively studied, there is a clear knowledge gap regarding the pharmacokinetics and pharmacological activity of norlaudanosine. Future research should focus on:
-
Quantitative Pharmacokinetics: Conducting studies to determine the plasma concentrations, elimination half-life, and clearance of norlaudanosine in various patient populations after cisatracurium administration.
-
Pharmacological Profiling: Investigating the potential for norlaudanosine to interact with relevant receptors in the central nervous system and other tissues.
-
Development of Standardized Analytical Methods: Establishing and validating robust and sensitive analytical methods for the routine quantification of norlaudanosine in biological matrices.
Conclusion
Norlaudanosine, the desmethyl metabolite of laudanosine, is an integral part of the metabolic profile of cisatracurium besylate. This technical guide has synthesized the current knowledge on its chemical properties, metabolic formation, and analytical considerations. The provided experimental frameworks and visualizations serve as a foundation for researchers and drug development professionals to further investigate the clinical significance of this metabolite, ultimately contributing to a more complete understanding of the safety and disposition of cisatracurium besylate.
References
- 1. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Norlaudanosine Hydrochloride 6429-04-5 | TCI EUROPE N.V. [tcichemicals.com]
- 6. research.unipd.it [research.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
